molecular formula C23H20F3NO2 B2354904 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide CAS No. 1351659-92-1

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2354904
CAS No.: 1351659-92-1
M. Wt: 399.413
InChI Key: CACSRFNUOTZUOW-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide” is an amide with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity, polarity, and lipophilicity .


Chemical Reactions Analysis

The trifluoromethyl group is known to be a good leaving group, so this compound might undergo reactions such as nucleophilic substitution or elimination. The presence of the amide could also make it susceptible to hydrolysis under acidic or basic conditions .

Scientific Research Applications

Chemoselective Acetylation and Synthesis

Chemoselective Acetylation for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide is an important intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as the catalyst, showcasing its application in creating antimalarial agents (Magadum & Yadav, 2018).

Pharmacological Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Compounds with structures similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,2-diphenylacetamide have been developed for potential anticancer, anti-inflammatory, and analgesic agents. A study developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrating significant activities in these fields (Rani, Pal, Hegde, & Hashim, 2014).

Material Science and Electrochemical Properties

Synthesis and Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research into the electrochemical properties of tetrasubstituted tetraphenylethenes, including compounds related to this compound, highlights their potential application in material sciences. A study by Schreivogel et al. (2006) explored the synthesis and electrochemical characteristics of these compounds, indicating their relevance in developing materials with specific electrochemical behaviors (Schreivogel et al., 2006).

Future Directions

Research into trifluoromethyl-containing compounds is a very active area of chemistry, due to their interesting reactivity and potential biological activity . Future research could involve exploring the synthesis of this compound, studying its reactivity, or investigating potential biological targets.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO2/c24-23(25,26)19-13-11-16(12-14-19)20(28)15-27-22(29)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21,28H,15H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACSRFNUOTZUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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